molecular formula C19H13ClN4O3S B15284615 1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B15284615
M. Wt: 412.8 g/mol
InChI Key: CUVKFXJFNSMFGQ-ZVBGSRNCSA-N
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Description

1-(4-Chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidinetrione derivative characterized by a 4-chlorophenyl group at position 1 and a 6-methylbenzothiazole-substituted aminomethylene moiety at position 4. Its unique substitution pattern distinguishes it from other analogues, particularly due to the benzothiazole group, which may enhance target binding through π-π interactions or hydrogen bonding .

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-hydroxy-5-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C19H13ClN4O3S/c1-10-2-7-14-15(8-10)28-18(22-14)21-9-13-16(25)23-19(27)24(17(13)26)12-5-3-11(20)4-6-12/h2-9,26H,1H3,(H,23,25,27)/b21-9+

InChI Key

CUVKFXJFNSMFGQ-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, followed by the introduction of the chlorophenyl group and the formation of the pyrimidinetrione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Structural Differences

The target compound’s structure is compared below with three closely related pyrimidinetrione derivatives (Table 1).

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-(4-Chlorophenyl), 5-[(6-methylbenzothiazol-2-yl)aminomethylene] C₂₁H₁₅ClN₄O₃S 438.89 Benzothiazole group enhances potential binding affinity; 4-chlorophenyl improves stability.
5-{[(2-Benzoyl-5-chlorophenyl)amino]methylene}-1,3-dimethylpyrimidinetrione 1,3-Dimethyl, 5-[(2-benzoyl-5-chlorophenyl)aminomethylene] C₂₀H₁₆ClN₃O₄ 397.815 Benzoyl and methyl groups increase lipophilicity; may alter metabolic stability.
(5Z)-5-{[(3,5-Dimethoxyphenyl)amino]methylene}-1-(2-fluorophenyl)pyrimidinetrione 1-(2-Fluorophenyl), 5-[(3,5-dimethoxyphenyl)aminomethylene] C₁₉H₁₆FN₃O₅ 385.35 Fluorine and methoxy groups influence electronic properties; Z-configuration affects stereoselectivity.
5-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]pyrimidinetrione 5-[(3,4-Dimethoxyphenyl-pyrazolyl)methylene] C₂₂H₁₇N₃O₅ 403.39 Pyrazole ring with dimethoxy substituents may modulate solubility and target selectivity.

Functional Implications

  • Benzothiazole vs. Benzoyl/Pyrazole Groups : The benzothiazole moiety in the target compound (vs. benzoyl in or pyrazole in ) likely enhances interactions with hydrophobic enzyme pockets or nucleic acids due to its planar structure and sulfur atom, which can participate in hydrogen bonding .
  • Chlorophenyl vs.
  • Methyl Substituents : The absence of methyl groups on the pyrimidinetrione core in the target compound (vs. 1,3-dimethyl in ) may reduce steric hindrance, allowing better accessibility to biological targets.

Computational and Experimental Insights

Molecular Similarity Metrics

Studies using Tanimoto and Dice similarity indices suggest that structural analogues with >70% similarity to known bioactive compounds often retain or improve activity .

Hypothesized Bioactivity

  • Anticancer Potential: Benzothiazole-containing compounds (e.g., riluzole) are known for kinase inhibition, suggesting the target compound could target similar pathways .
  • Antimicrobial Activity : Pyrimidinetriones with halogenated aryl groups (e.g., 4-chlorophenyl) have demonstrated antibacterial effects in prior studies .

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